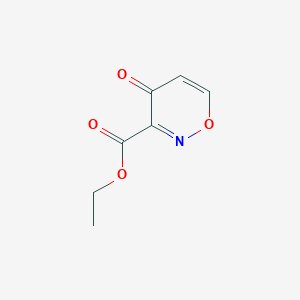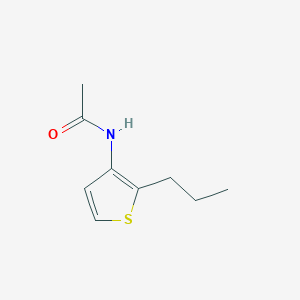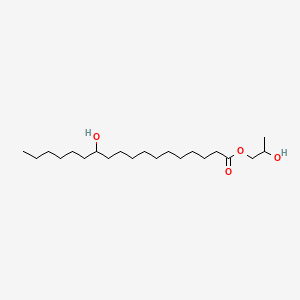![molecular formula C14H21NO3 B13816064 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol CAS No. 21269-14-7](/img/structure/B13816064.png)
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol is a complex organic compound that features a pyrrolidine ring, a methoxyphenoxy group, and a propanol chain
Vorbereitungsmethoden
The synthesis of 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol typically involves the reaction of 2-methoxyphenol with a pyrrolidine derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the propanol chain, often using reagents like epichlorohydrin .
Analyse Chemischer Reaktionen
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as reducing the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and methoxyphenoxy group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate signaling pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol can be compared with other similar compounds, such as:
2-phenyl-3-pyrrolidin-1-yl-propan-1-ol: This compound has a phenyl group instead of a methoxyphenoxy group, leading to different chemical and biological properties.
3-(Pyrrolidin-1-yl)propan-1-ol: Lacks the methoxyphenoxy group, making it less complex and potentially less active in certain applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
21269-14-7 |
|---|---|
Molekularformel |
C14H21NO3 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol |
InChI |
InChI=1S/C14H21NO3/c1-17-13-5-2-3-6-14(13)18-12-7-9-15(11-12)8-4-10-16/h2-3,5-6,12,16H,4,7-11H2,1H3 |
InChI-Schlüssel |
UWQNMHUNUGDTPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OC2CCN(C2)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


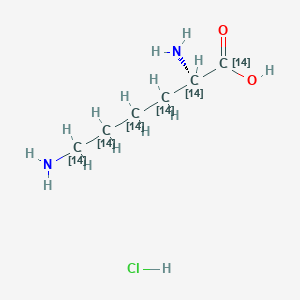
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)

![(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile](/img/structure/B13815999.png)
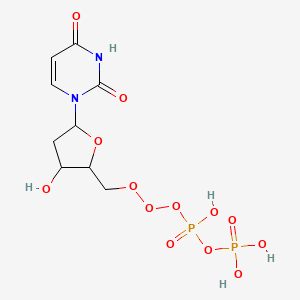
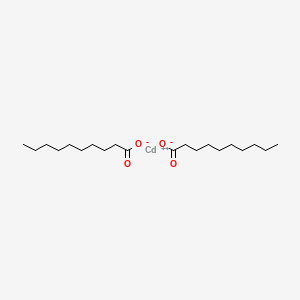
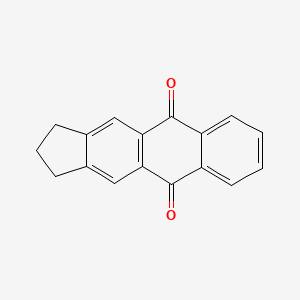
![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)

![Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-](/img/structure/B13816055.png)
